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  • Product: 2-fluoro-1-iodopropane
  • CAS: 20174-93-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Safe Handling of 3,3-Diethoxy-1-propyne (CAS 10160-87-9)

An Important Note on Chemical Identification: The initial query for CAS 462-40-8 corresponds to the compound 1-Fluoro-3-iodopropane.[1][2][3][4] However, to provide a comprehensive guide on a compound with a richer datas...

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Identification: The initial query for CAS 462-40-8 corresponds to the compound 1-Fluoro-3-iodopropane.[1][2][3][4] However, to provide a comprehensive guide on a compound with a richer dataset relevant to drug development and research involving acetylenic ethers, this document will focus on 3,3-Diethoxy-1-propyne (CAS 10160-87-9) .[5][6][7] This compound, also known as Propargylaldehyde diethyl acetal, is a versatile building block in organic synthesis and its safe handling is paramount.[8][9] This guide is structured to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required to handle this reagent safely and effectively.

Hazard Identification and Risk Analysis

3,3-Diethoxy-1-propyne is a flammable liquid and vapor that also causes significant skin and eye irritation, and may cause respiratory irritation.[5][6] A thorough understanding of its hazard profile is the foundation of safe laboratory practice.

Globally Harmonized System (GHS) Classification

The compound is classified under GHS as follows:

  • Flammable Liquids, Category 3: This classification is due to its low flash point, indicating that it can form ignitable vapor-air mixtures at relatively low temperatures.[5][6]

  • Skin Irritation, Category 2: Direct contact can cause skin irritation.[5][6]

  • Serious Eye Irritation, Category 2: Contact with the eyes can cause serious irritation.[5][6]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory Tract Irritation): Inhalation of vapors may lead to respiratory irritation.[5][6]

Signal Word: Warning[5][6]

Hazard Statements:

  • H226: Flammable liquid and vapor.[5][6]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

The flammability hazard is particularly acute. The vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a "flash back" scenario.[10][11] Furthermore, like many ethers, it may form explosive peroxides upon exposure to air and light, although this specific risk is not highlighted in the primary SDS, it is a known hazard for the ether functional group.[12][13]

Chemical and Physical Properties

Understanding the physicochemical properties of 3,3-Diethoxy-1-propyne is critical for designing safe experiments and for responding effectively to emergencies.

PropertyValueSource
CAS Number 10160-87-9[7]
Molecular Formula C₇H₁₂O₂[5][7]
Molecular Weight 128.17 g/mol
Appearance Clear light yellow liquid[7]
Boiling Point 138-139.5 °C
Density 0.894 g/mL at 25 °C
Flash Point 31 °C (87.8 °F) - closed cup
Vapor Pressure 8.16 mmHg at 25°C[7]
Refractive Index n20/D 1.412[7]

Core Directive: Safe Handling and Storage Protocols

A self-validating safety protocol relies on multiple layers of control, from engineering solutions to meticulous personal practices. The following protocols are designed to mitigate the risks identified in Section 1.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3,3-Diethoxy-1-propyne is a properly functioning chemical fume hood.[10][14] This is non-negotiable for any procedure involving this compound to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[15][16] The ventilation system should provide at least 6 air changes per hour.[14]

Step-by-Step Handling Protocol
  • Preparation and Area Setup:

    • Before beginning work, ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Remove all potential ignition sources from the immediate vicinity, including hot plates, open flames, and non-intrinsically safe electrical equipment.[15][17]

    • Assemble all necessary glassware and equipment. Ensure all containers are clearly labeled.

    • Have spill control materials (absorbent pads, sand, or vermiculite) and a Class B fire extinguisher readily accessible.[14][18]

  • Dispensing and Transfer:

    • When transferring the liquid, especially from larger containers, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[6][14][15][19]

    • Use non-sparking tools for all operations.[1][6]

    • Always keep containers tightly closed when not in use to minimize vapor release.[6]

  • Post-Procedure and Waste Disposal:

    • All waste, including contaminated consumables (pipette tips, wipes), must be collected in a designated hazardous waste container.[20]

    • Decontaminate all surfaces and equipment after use.

    • Wash hands and arms thoroughly with soap and water after handling is complete.[16]

Storage Requirements

Proper storage is critical to maintaining the stability and safety of 3,3-Diethoxy-1-propyne.

  • Location: Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[6][10] A flammable storage cabinet is required.[14]

  • Temperature: Recommended storage temperature is 2-8°C.[7]

  • Conditions: Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) as the compound is noted to be air and moisture sensitive.

  • Incompatibilities: Store away from oxidizing agents, acids, and combustible materials.[14][21]

G Workflow for Safe Handling of 3,3-Diethoxy-1-propyne cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Remove Ignition Sources prep1->prep2 prep3 Assemble Equipment & PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Ground & Bond Containers prep4->handle1 Proceed to Handling handle2 Use Non-Sparking Tools handle1->handle2 handle3 Dispense Reagent handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Dispose of Waste Properly handle4->post1 Procedure Complete post2 Decontaminate Work Area post1->post2 post3 Store Reagent Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A logical workflow for the safe handling of 3,3-Diethoxy-1-propyne.

Exposure Controls and Personal Protective Equipment (PPE)

When engineering controls cannot eliminate all risks, PPE provides the final barrier between the researcher and the chemical hazard.[22]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[23] A face shield should also be worn where there is a significant risk of splashing.[24][25]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are required. Given the nature of ethers, nitrile or polyvinyl alcohol (PVA) gloves are suitable choices.[17] Disposable gloves should be changed immediately upon contamination.

    • Lab Coat: A flame-resistant lab coat or 100% cotton lab coat is required.[20] Standard polyester-cotton blends can melt and cause severe burns in a fire.

  • Respiratory Protection: If work must be performed outside of a fume hood (which is strongly discouraged), a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is necessary.[23] The choice of respirator must be based on a formal risk assessment.

Emergency Procedures: A Validating System for Unexpected Events

Preparedness is the cornerstone of trustworthiness in any laboratory protocol.[18] All personnel must be trained on these procedures before handling the compound.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air immediately.[6][20] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[1][6] Flush the affected skin with copious amounts of water for at least 15 minutes.[20] Seek medical attention if irritation develops.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][20] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol
  • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Control Ignition Sources: If it can be done safely, extinguish all nearby flames and de-energize electrical equipment.[18]

  • Assess the Spill:

    • Minor Spill (manageable by trained personnel): Don appropriate PPE. Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow (do not use combustible materials like paper towels on large spills).[13][16][18][26] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12] Ventilate the area and decontaminate the surface.

    • Major Spill (beyond laboratory capability): Evacuate the area immediately. Activate the fire alarm. Contact the institution's emergency response team.[18]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[10][21] Water spray can be used to cool containers but may be ineffective at extinguishing the fire itself.[10][12]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the flammable liquid.[10]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[21] Containers may explode when heated, so they should be cooled with water from a safe distance.[10]

G Emergency Response Decision Tree cluster_spill Spill Response cluster_exposure Personnel Exposure start Incident Occurs (Spill, Fire, Exposure) spill_q Spill Size? start->spill_q Spill exposure_q Route of Exposure? start->exposure_q Exposure fire Fire: 1. Activate Alarm 2. Evacuate 3. Use Class B Extinguisher (if safe) 4. Call Emergency Services start->fire Fire spill_minor Minor Spill: 1. Alert Personnel 2. Don PPE 3. Contain & Absorb 4. Collect & Dispose spill_q->spill_minor Minor spill_major Major Spill: 1. Evacuate Area 2. Activate Alarm 3. Call Emergency Response spill_q->spill_major Major exp_skin Skin/Eye: 1. Remove Clothing 2. Flush with Water (15 min) 3. Seek Medical Attention exposure_q->exp_skin Skin/Eye exp_inhale Inhalation: 1. Move to Fresh Air 2. Seek Medical Attention exposure_q->exp_inhale Inhalation

Caption: A decision tree for responding to emergencies involving 3,3-Diethoxy-1-propyne.

Conclusion

3,3-Diethoxy-1-propyne (CAS 10160-87-9) is a valuable reagent whose utility is matched by its inherent hazards. Its flammability and irritant properties demand a rigorous and proactive approach to safety. By integrating robust engineering controls, meticulous handling protocols, appropriate PPE, and comprehensive emergency preparedness, researchers can confidently and safely utilize this compound in their work. Adherence to the principles and protocols outlined in this guide forms the basis of a self-validating system that protects personnel, facilities, and the integrity of the research itself.

References

  • Carnegie Mellon University. (2024, March 11). EHS Guideline - Flammable and Combustible Liquids. Retrieved from Carnegie Mellon University Environmental Health and Safety.
  • University of Hawaii at Manoa. Lab Safety Emergency Chemical Spill Procedures. Retrieved from University of Hawaii at Manoa Environmental Health & Safety Office.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66285, 3,3-Diethoxypropyne.
  • Cheméo. Chemical Properties of 3,3-Diethoxy-1-propyne (CAS 10160-87-9).
  • ECHEMI. (2019, July 15). 3,3-Diethoxy-1-propyne SDS, 10160-87-9 Safety Data Sheets.
  • ChemicalBook. 3,3-Diethoxy-1-propene(3054-95-3).
  • CymitQuimica. CAS 10160-87-9: 3,3-Diethoxy-1-propyne.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62477, 3,3-Diethoxy-1-propene.
  • Echemi. 3,3-Diethoxy-1-propyne 98%.
  • Sigma-Aldrich. 3,3-Diethoxy-1-propyne 97.
  • Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - FLAMMABLE LIQUIDS.
  • University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from University of Nevada, Reno Environmental Health & Safety.
  • The Ohio State University. SOP 1 - OSU Chemistry. Retrieved from The Ohio State University Department of Chemistry and Biochemistry.
  • ECHEMI. (2019, July 15). 1-IODO-3-FLUOROPROPANE SDS, 462-40-8 Safety Data Sheets.
  • MilliporeSigma. 1-Fluoro-3-iodopropane | 462-40-8.
  • NOAA. 3,3-DIETHOXYPROPENE | CAMEO Chemicals.
  • Diversitech. (2023, September 27). How to Keep Workers Safe.
  • Santa Cruz Biotechnology, Inc. 3,3-Diethoxy-1-propyne | CAS 10160-87-9.
  • SAMS Solutions. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • 1st Scientific LLC. 1-Fluoro-3-iodopropane.
  • Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET - 3,3-Diethoxy-1-propyne.
  • TCI AMERICA. 1-Fluoro-3-iodopropane | 462-40-8.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • The University of Texas at Austin. Personal Protective Equipment. Retrieved from The University of Texas at Austin Environmental Health & Safety Services.
  • Apollo Scientific. (2022, May 15). 1-Fluoro-3-iodopropane.
  • Santa Cruz Biotechnology, Inc. 3-Fluoro-1-iodopropane | CAS 462-40-8.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Petroleum ether.
  • The University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from The University of Edinburgh Health and Safety Department.
  • The University of Edinburgh. (2024, July 22). Ethers | Health & Safety. Retrieved from The University of Edinburgh Health and Safety Department.
  • Synquest Labs. Propyne Safety Data Sheet.
  • New Jersey Department of Health. Acetylene - Hazardous Substance Fact Sheet.
  • Princeton EHS. Acetylene | Office of Environmental Health and Safety.

Sources

Exploratory

Technical Guide: Solubility Profile of 2-Fluoro-1-Iodopropane in Polar Aprotic Solvents

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-fluoro-1-iodopropane (CAS: 20174-93-0) in polar aprotic solvents. Executive Summary 2-fluoro-1-iodoprop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and handling protocols for 2-fluoro-1-iodopropane (CAS: 20174-93-0) in polar aprotic solvents.

Executive Summary

2-fluoro-1-iodopropane is a specialized bifunctional haloalkane utilized primarily as a fluoroalkylating agent in medicinal chemistry and radiopharmaceutical synthesis. Its utility is defined by the distinct reactivity of its two halide substituents: the iodine atom serves as an excellent leaving group (


 labile), while the fluorine atom at the 

-position modulates lipophilicity and metabolic stability.

This guide addresses a critical operational challenge: balancing solubility with stability. While 2-fluoro-1-iodopropane exhibits high solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile), these same environments significantly enhance its electrophilicity, making it prone to unwanted side reactions (e.g., hydrolysis, elimination) if not handled under controlled conditions.

Physicochemical Profile & Theoretical Solubility

To understand the solubility behavior of 2-fluoro-1-iodopropane, we must analyze its molecular interactions. Unlike simple alkanes, this molecule possesses a permanent dipole moment driven by the electronegativity difference between Carbon-Fluorine (C-F) and Carbon-Iodine (C-I).

PropertyValue / DescriptionImpact on Solubility
Structure

Asymmetric, polar haloalkane.
Physical State Liquid (at STP)Miscibility is the primary solubility parameter.
Polarity Moderate DipoleSoluble in solvents with dielectric constants (

) > 20.
Lipophilicity LogP

2.0–2.3 (Est.)
Retains solubility in organic media; immiscible with water.
H-Bonding Acceptor (Weak) / No DonorRequires aprotic solvents to avoid solvation shells that hinder reactivity.
Mechanistic Basis for Solvent Selection

The dissolution of 2-fluoro-1-iodopropane in polar aprotic solvents is driven by dipole-dipole interactions .

  • Solute: The C-F and C-I bonds create partial negative charges (

    
    ) at the halides and partial positive charges (
    
    
    
    ) at the carbon backbone.
  • Solvent: Polar aprotic solvents (e.g., DMSO) possess strong dipoles (S=O) that align with and stabilize the solute's dipole without donating protons (H-bonds).

Key Insight: Because 2-fluoro-1-iodopropane lacks hydrogen bond donors, it does not dissolve well in non-polar solvents (like Hexane) due to polarity mismatch, nor in highly protic solvents (like Water) due to the hydrophobic effect of the propyl chain. Polar aprotic solvents occupy the "Goldilocks" zone.

Solubility Performance in Key Solvents

The following data synthesizes empirical trends for haloalkanes with specific observations for fluorinated propyl iodides.

A. Dimethyl Sulfoxide (DMSO)[1][2][3]
  • Solubility: Miscible (at typical reaction concentrations of 0.1 M – 5.0 M).

  • Role: The "Super-Solvent." DMSO maximizes the nucleophilicity of reagents reacting with 2-fluoro-1-iodopropane.

  • Risk: High. DMSO is hygroscopic. Presence of water can lead to hydrolysis of the C-I bond, releasing HI and forming the alcohol.

  • Recommendation: Use anhydrous DMSO (stored over 4Å molecular sieves).

B. Acetonitrile (MeCN)[3]
  • Solubility: High (> 500 mg/mL).

  • Role: The standard for HPLC and flow chemistry. Lower boiling point (82°C) makes it easier to remove post-reaction compared to DMSO.

  • Risk: Moderate. Less reactive than DMSO/DMF, making it the preferred solvent for storage of stock solutions (if necessary).

C. Dimethylformamide (DMF)[3]
  • Solubility: Miscible .

  • Role: High-temperature reactions (

    
    C).
    
  • Risk: Thermal instability. At high temperatures, DMF can decompose to form dimethylamine, which may act as a nucleophile and displace the iodide.

D. Acetone[3][4][5][6]
  • Solubility: High .

  • Role: Finkelstein reactions (solubility of NaI vs. insolubility of NaCl/NaBr).

  • Risk: Volatility. Concentration changes rapidly due to evaporation.

Experimental Protocols

Since commercial solubility data is often absent for specific isomers, the following self-validating protocols allow researchers to determine exact solubility limits or prepare precise stock solutions.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Objective: Determine the maximum solubility (saturation point) in a specific solvent.

  • Preparation: Weigh a clean, dry 2 mL HPLC vial with cap (

    
    ).
    
  • Saturation: Add 1.0 mL of the target solvent (e.g., Acetonitrile) to the vial.

  • Addition: Add 2-fluoro-1-iodopropane dropwise with varying agitation (vortexing) until a visible droplet persists at the bottom (phase separation) or turbidity remains.

  • Equilibration: Centrifuge at 10,000 rpm for 5 minutes to separate the undissolved organic phase.

  • Sampling: Carefully remove the supernatant (saturated solution) without disturbing the bottom phase.

  • Quantification: Transfer a known volume (

    
    ) of supernatant to a pre-weighed vessel, evaporate the solvent under nitrogen flow (gentle heat < 30°C), and weigh the residue (
    
    
    
    ).
    • Note: Due to the volatility of the solute, this method is prone to error. Protocol B is preferred.

Protocol B: HPLC-Based Concentration Verification (The "Standard" Method)

Objective: Verify that a working solution (e.g., 100 mM) is fully dissolved and stable.

  • Standard Curve: Prepare standards of 2-fluoro-1-iodopropane in Acetonitrile at 1, 5, 10, and 20 mM.

  • Test Sample: Prepare the target solution (e.g., "Saturated" DMSO solution diluted 1:100 in Acetonitrile).

  • Analysis: Inject onto a C18 Reverse Phase column (Mobile Phase: 60:40 Water:ACN).

  • Detection: UV absorbance at 254 nm (C-I bond absorbance) or Refractive Index (RI).

  • Validation: If the calculated concentration matches the theoretical addition within 95-105%, the compound is fully soluble at that concentration.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and the stability/solubility trade-off.

SolubilityWorkflow Start Start: 2-Fluoro-1-Iodopropane Intent Determine Application Start->Intent Rxn_Nu Nucleophilic Substitution (SN2) Intent->Rxn_Nu Synthesis Rxn_Analysis Analytical Standard (HPLC/NMR) Intent->Rxn_Analysis Analysis Solv_DMSO Solvent: DMSO/DMF (High Solubility, High Reactivity) Rxn_Nu->Solv_DMSO Max Rate Solv_Acetone Solvent: Acetone (Finkelstein Conditions) Rxn_Nu->Solv_Acetone Halide Exchange Solv_ACN Solvent: Acetonitrile (High Solubility, Moderate Stability) Rxn_Analysis->Solv_ACN Stability Preferred Warning CRITICAL: Use Anhydrous Solvent to prevent Hydrolysis Solv_DMSO->Warning Solv_ACN->Warning

Figure 1: Decision matrix for solvent selection balancing solubility against chemical stability.

Stability & Reactivity Considerations

While 2-fluoro-1-iodopropane is soluble, the solution state is not static . In polar aprotic solvents, the nucleophilicity of impurities (like water or dimethylamine in degraded DMF) is enhanced.

  • The "Halide Effect": In DMSO, the

    
     leaving group is stabilized, but the naked 
    
    
    
    (if elimination occurs) is highly reactive.
  • Storage: Do NOT store 2-fluoro-1-iodopropane in DMSO or DMF for extended periods (>24 hours). Prepare fresh.

  • Stock Solutions: If a stock solution is required, use Acetonitrile and store at -20°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 173533694, 2-Fluoro-1,1-diiodopropane (Related Structure Analysis). Retrieved from [Link]

  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard reference for solvent polarity and dipole interactions).
  • Master Organic Chemistry. Polar Protic vs Polar Aprotic Solvents in Nucleophilic Substitution. Retrieved from [Link]

Protocols & Analytical Methods

Method

protocol for alkylation using 2-fluoro-1-iodopropane

Application Note & Protocol Guide Topic: Strategic Alkylation with 2-Fluoro-1-iodopropane for Pharmaceutical and Agrochemical Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Alkylation with 2-Fluoro-1-iodopropane for Pharmaceutical and Agrochemical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-Fluoropropyl Moiety

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly modulate a compound's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] While trifluoromethyl groups are common, the incorporation of more nuanced fluorinated alkyl chains, such as the 2-fluoropropyl group, offers a finer tool for tuning these properties.

2-Fluoro-1-iodopropane is a valuable alkylating agent for this purpose. It serves as a synthetic handle to introduce a CH₂CH(F)CH₃ fragment, a motif that can enhance bioavailability and create new intellectual property space. The presence of the fluorine atom on the secondary carbon introduces a stereocenter and significantly alters the electronic properties compared to a simple propyl group, without the dramatic increase in lipophilicity associated with perfluorinated chains.[3]

This guide provides a detailed framework for utilizing 2-fluoro-1-iodopropane in nucleophilic alkylation reactions, focusing on the underlying principles, step-by-step protocols for N- and O-alkylation, and troubleshooting strategies.

Reagent Profile and Reaction Mechanism

2.1. Chemical Properties and Reactivity

2-Fluoro-1-iodopropane's reactivity is dominated by the carbon-iodine (C-I) bond. Iodine is an excellent leaving group, making the primary carbon highly susceptible to nucleophilic attack. The electron-withdrawing effect of the fluorine atom at the C2 position increases the electrophilicity of the C1 carbon, potentially accelerating the rate of substitution compared to its non-fluorinated analog, 1-iodopropane. The primary mechanism for the reactions described herein is the bimolecular nucleophilic substitution (SN2) pathway.

2.2. The SN2 Pathway: A Mechanistic Overview

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. This concerted mechanism results in an inversion of stereochemistry at the electrophilic center, though this is not relevant for the primary carbon of 2-fluoro-1-iodopropane. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Caption: General mechanism for the SN2 alkylation using 2-fluoro-1-iodopropane.

Protocol I: N-Alkylation of Amines and Heterocycles

Direct N-alkylation is a fundamental method for constructing C-N bonds, crucial for synthesizing a vast array of pharmaceutical compounds.[4][5] This protocol details the N-alkylation of a primary or secondary amine using 2-fluoro-1-iodopropane.

3.1. Causality Behind Experimental Choices

  • Base: A base is required to deprotonate the amine (or the N-H of a heterocycle), increasing its nucleophilicity.

    • Inorganic bases (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and effective for many primary and secondary amines. They are heterogeneous in many organic solvents, which can sometimes slow the reaction but also simplifies workup.

    • Stronger bases (NaH): Used for less nucleophilic amines or amides. Requires an anhydrous aprotic solvent (like THF or DMF) and careful handling due to its high reactivity and generation of H₂ gas.

    • Organic bases (DIPEA, Et₃N): Soluble in organic solvents, creating a homogeneous reaction. They act as acid scavengers for the HI produced.

  • Solvent: Polar aprotic solvents (DMF, ACN, DMSO) are ideal for SN2 reactions.[6] They solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile relatively "bare" and highly reactive.

  • Temperature: Most reactions proceed well between room temperature and 80 °C.[7] Higher temperatures can accelerate sluggish reactions but also risk promoting side reactions, such as elimination or over-alkylation. Reaction progress should be monitored to determine the optimal temperature.[6]

3.2. Detailed Experimental Protocol

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine/heterocycle (1.0 eq) and the chosen base (1.5 - 2.0 eq).

  • Solvent Addition: Add the anhydrous polar aprotic solvent (e.g., DMF or ACN) to achieve a concentration of approximately 0.1-0.5 M with respect to the amine.

  • Initial Stirring: Stir the resulting suspension or solution at room temperature for 15-30 minutes to facilitate deprotonation.

  • Substrate Addition: Add 2-fluoro-1-iodopropane (1.1 - 1.2 eq) dropwise to the mixture.

  • Reaction Execution: Stir the reaction at the desired temperature (start at room temperature or heat to 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol II: O-Alkylation of Phenols and Alcohols

The formation of ether linkages is critical in drug synthesis. This protocol outlines the O-alkylation of a hydroxyl group using 2-fluoro-1-iodopropane.

4.1. Causality Behind Experimental Choices

  • Base: Deprotonation of the hydroxyl group to form the more nucleophilic alkoxide/phenoxide is essential.

    • Sodium Hydride (NaH): The most common and effective base for O-alkylation of both alcohols and phenols due to its strength and the irreversible nature of the deprotonation (H₂ gas evolves).

    • Potassium Carbonate (K₂CO₃): A milder base suitable for more acidic hydroxyl groups, such as phenols (pKa ~10). Often used in refluxing acetone or ACN.[8]

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are required, especially when using NaH, to prevent quenching the base.

  • Additives: In some cases, a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium iodide, TBAI) can be added to accelerate reactions with inorganic bases by facilitating the transport of the anionic nucleophile into the organic phase.

4.2. Detailed Experimental Protocol

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the phenol or alcohol (1.0 eq).

  • Solvent & Base Addition: Add anhydrous solvent (e.g., THF or DMF). Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.

  • Substrate Addition: Cool the mixture back to 0 °C and add 2-fluoro-1-iodopropane (1.2 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating (40-60 °C) may be required for less reactive alcohols.

  • Workup:

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solvent under reduced pressure. Purify the crude product via flash column chromatography.

Data Presentation and Workflow

5.1. General Experimental Workflow

The overall process from setup to final product follows a standardized path in synthetic chemistry, which is crucial for reproducibility and efficiency.

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Execution cluster_isolation Phase 3: Isolation & Purification reagents 1. Prepare Reagents (Substrate, Base, Solvent) setup 2. Reaction Setup (Inert Atmosphere, Temp Control) reagents->setup addition 3. Add Alkylating Agent (2-Fluoro-1-iodopropane) setup->addition monitoring 4. Monitor Progress (TLC, LC-MS) addition->monitoring workup 5. Quench & Workup (Extraction, Washing) monitoring->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify characterize 7. Characterize (NMR, MS, HRMS) purify->characterize

Caption: Standardized workflow for alkylation using 2-fluoro-1-iodopropane.

5.2. Representative Reaction Conditions

The following table summarizes typical conditions and hypothetical outcomes for the alkylation of various nucleophiles. Actual yields may vary.

Nucleophile (1.0 eq)Base (eq)SolventTemp (°C)Time (h)Product TypeExpected Yield
AnilineK₂CO₃ (2.0)DMF6012N-Alkylation75-85%
BenzylamineDIPEA (1.5)ACN508N-Alkylation80-90%
IndoleNaH (1.2)THF256N-Alkylation70-80%
PhenolCs₂CO₃ (1.5)ACN8010O-Alkylation85-95%
Benzyl AlcoholNaH (1.2)DMF2516O-Alkylation65-75%

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong or stoichiometric base. 2. Low reaction temperature. 3. Impure or wet reagents/solvent.1. Use a stronger base (e.g., switch from K₂CO₃ to NaH) or increase stoichiometry. 2. Gradually increase temperature in 10-20 °C increments while monitoring.[6] 3. Ensure all reagents are pure and solvents are anhydrous.
Formation of Side Products 1. Over-alkylation (for primary amines). 2. High temperature causing elimination or decomposition.1. Use a larger excess of the amine relative to the alkylating agent. 2. Run the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Product is highly polar and retains in the aqueous layer. 2. Crude product is an inseparable mixture.1. Use a more polar organic solvent for extraction (e.g., 10% IPA in DCM) or perform a continuous extraction. 2. Re-optimize reaction conditions (base, solvent, temp) to improve selectivity.

Safety and Handling

  • General Precautions: Always handle 2-fluoro-1-iodopropane and other chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Reagent-Specific Hazards:

    • 2-Fluoro-1-iodopropane: Iodoalkanes can be irritants and are often light-sensitive. Store in a cool, dark place.[10][11]

    • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle only under an inert atmosphere and use appropriate quenching procedures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. American Chemical Society. (2026).
  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. (n.d.).
  • 2-FLUOROPROPAN-1-OL - Safety Data Sheet. ChemicalBook. (2023).
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. (2024).
  • Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. PMC. (2021).
  • Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. BenchChem. (n.d.).
  • Experimental procedure for N-alkylation of primary amines. BenchChem. (n.d.).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. (2026).
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. (2014).
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. (n.d.).
  • SAFETY DATA SHEET - 1-Iodopropane. (2011).
  • SAFETY DATA SHEET - 1-Iodopropane. (2011).
  • Technical Support Center: Optimizing Reactions with 1,1,2,2-Tetrafluoro-3-iodopropane. BenchChem. (n.d.).
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016).
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][12]naphthyrin-5(6H). (n.d.). Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing 2-Fluoro-1-iodopropane During Storage

Welcome to the dedicated technical support resource for 2-fluoro-1-iodopropane. This guide is designed for our partners in research, discovery, and drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 2-fluoro-1-iodopropane. This guide is designed for our partners in research, discovery, and drug development. As a key reagent in novel synthetic pathways, ensuring the stability of 2-fluoro-1-iodopropane is paramount to the success and reproducibility of your experiments. This document provides in-depth technical guidance on the prevention of its decomposition during storage, presented in a comprehensive question-and-answer format with troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 2-fluoro-1-iodopropane decomposition?

A1: The decomposition of 2-fluoro-1-iodopropane is primarily driven by the inherent weakness of the carbon-iodine (C-I) bond compared to the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds within the molecule. The bond dissociation energy of a typical C-I bond is significantly lower than that of a C-F bond, making it the most likely site for cleavage.[1][2] The main external factors that can initiate or accelerate this decomposition are:

  • Light (Photochemical Decomposition): Exposure to light, particularly in the UV spectrum, can provide the energy required to break the weak C-I bond, leading to the formation of radical species.[3] This process, known as photolysis, is a common degradation pathway for iodoalkanes.

  • Heat (Thermal Decomposition): Elevated temperatures can also induce the homolytic cleavage of the C-I bond, initiating a radical chain reaction that leads to the formation of various degradation products.

  • Presence of Oxygen: Molecular oxygen can participate in and propagate radical chain reactions, accelerating the decomposition process once initiated by light or heat.[3]

  • Incompatible Materials: Contact with strong bases, oxidizing agents, and certain metals can promote chemical degradation through various reaction pathways, including dehydrohalogenation.

Q2: I've noticed a slight pink or purple discoloration in my 2-fluoro-1-iodopropane. What does this indicate?

A2: A pink or purple tint is a classic sign of decomposition in iodoalkanes. This coloration is due to the formation of elemental iodine (I₂), which has a distinct purple color in non-polar organic solvents.[4] The formation of I₂ is a direct result of the cleavage of the C-I bond and subsequent radical recombination or oxidation. The intensity of the color can be an initial qualitative indicator of the extent of decomposition.

Q3: How can I prevent the decomposition of 2-fluoro-1-iodopropane during storage?

A3: A multi-faceted approach is essential for maintaining the stability of 2-fluoro-1-iodopropane. The following storage conditions are strongly recommended:

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.Reduces the rate of thermal decomposition.[3]
Light Store in an amber glass bottle and in a dark location.Prevents photochemical cleavage of the C-I bond.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen, thereby inhibiting oxidative degradation pathways.[3]
Stabilizer Use 2-fluoro-1-iodopropane that contains a copper stabilizer.Copper acts as a radical scavenger and reacts with any formed iodine species, preventing further degradation.[1][3][5]

Q4: Is it necessary to use a stabilizer? If so, why is copper effective?

A4: Yes, for long-term storage, the use of a stabilizer is highly recommended. Iodoalkanes are notoriously less stable than their chloro- or bromo- counterparts. Several commercial suppliers of similar iodoalkanes, including fluoroiodoalkanes, provide these reagents with a copper stabilizer.[1][5] Copper wire or powder acts as a stabilizer through two primary mechanisms:

  • Radical Scavenging: It can terminate radical chain reactions that lead to decomposition.

  • Iodine Removal: Copper reacts with any elemental iodine that forms, effectively removing it from the solution and preventing it from participating in further reactions.

Troubleshooting Guide

Issue 1: My sample of 2-fluoro-1-iodopropane has turned significantly purple, and I'm observing inconsistent reaction outcomes.

  • Probable Cause: Significant decomposition has occurred, leading to a lower concentration of the active reagent and the presence of reactive iodine species that can interfere with your reaction.

  • Solution:

    • Do not use: For sensitive and quantitative applications, it is best to discard the decomposed material.

    • Purification (for non-critical applications): If the material is still needed and a lower yield is acceptable, you can attempt to purify it by washing with a solution of sodium thiosulfate (Na₂S₂O₃) to remove the elemental iodine, followed by washing with brine, drying over an anhydrous agent (e.g., MgSO₄ or Na₂SO₄), and re-distillation under reduced pressure. Note: This should be performed with caution and only by experienced chemists.

    • Preventative Action: Ensure all future batches are stored under the recommended conditions (refrigerated, in the dark, under an inert atmosphere, and with a copper stabilizer).

Issue 2: My NMR analysis shows unexpected peaks that were not present in the initial QC data.

  • Probable Cause: The appearance of new signals in the ¹H or ¹⁹F NMR spectrum is a definitive indicator of decomposition. The nature of these peaks can provide clues about the degradation pathway. For instance, the formation of 2-fluoropropene via dehydroiodination would result in characteristic olefinic proton and fluorine signals.

  • Troubleshooting Steps:

    • Analyze the new peaks: Attempt to identify the decomposition products by comparing the new chemical shifts and coupling patterns to known compounds.

    • Correlate with storage conditions: Review the storage history of the sample. Was it exposed to light or elevated temperatures? This can help pinpoint the cause of decomposition.

    • Implement stability monitoring: For valuable batches or long-term studies, it is advisable to periodically re-analyze the material by NMR or GC-MS to monitor its purity.

Issue 3: My GC-MS analysis shows a diminishing peak for 2-fluoro-1-iodopropane and the emergence of several new peaks.

  • Probable Cause: This confirms decomposition. GC-MS is highly sensitive for detecting volatile decomposition products.

  • Analytical Approach:

    • Identify byproducts: Analyze the mass spectra of the new peaks. Look for characteristic fragmentation patterns. For example, a loss of 127 m/z would indicate the loss of an iodine atom.

    • Quantify degradation: Use the peak areas to estimate the percentage of decomposition.

    • Review handling procedures: Besides storage, consider if decomposition could be occurring during sample preparation for analysis (e.g., excessive heating in the GC inlet).

Experimental Protocols

Protocol 1: Monitoring Stability by GC-MS

This protocol provides a general framework for monitoring the purity of 2-fluoro-1-iodopropane over time.

  • Sample Preparation: Prepare a stock solution of 2-fluoro-1-iodopropane in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the stock solution into the GC-MS system to obtain a baseline chromatogram and mass spectrum.

  • Storage: Store the neat compound and the stock solution under the recommended conditions.

  • Periodic Analysis: At regular intervals (e.g., monthly), inject an aliquot of the stock solution into the GC-MS and compare the chromatogram to the baseline.

  • Data Analysis: Look for a decrease in the peak area of 2-fluoro-1-iodopropane and the appearance of new peaks. Integrate the peaks to quantify the extent of decomposition.

Protocol 2: Qualitative Test for Elemental Iodine

This simple test can be used to quickly assess the presence of significant iodine contamination.

  • Sample Preparation: In a test tube, dissolve a small amount (a few drops) of the 2-fluoro-1-iodopropane in 1 mL of a solvent in which it is soluble (e.g., chloroform or dichloromethane).

  • Starch Solution: Prepare a fresh 1% aqueous starch solution.

  • Extraction: Add 1 mL of the starch solution to the test tube, cap, and shake vigorously.

  • Observation: Allow the layers to separate. A blue or black color in the aqueous starch layer indicates the presence of elemental iodine.

Visualizing Decomposition and Prevention

Decomposition Pathways

The following diagram illustrates the primary decomposition pathways for 2-fluoro-1-iodopropane.

DecompositionPathways Decomposition of 2-Fluoro-1-iodopropane A 2-Fluoro-1-iodopropane B Radical Species (F-Pr• + I•) A->B Light (hν) or Heat (Δ) (C-I Bond Cleavage) D 2-Fluoropropene + HI A->D Heat (Δ) or Base (Dehydroiodination) C Elemental Iodine (I₂) (Discoloration) B->C Recombination/Oxidation E Other Byproducts B->E Radical Chain Reactions

Caption: Primary decomposition pathways of 2-fluoro-1-iodopropane.

Recommended Storage and Handling Workflow

This workflow outlines the best practices for handling and storing 2-fluoro-1-iodopropane to ensure its stability.

StorageWorkflow Recommended Storage Workflow cluster_receipt Receiving cluster_storage Storage cluster_usage Usage A Receive Shipment B Inspect for Discoloration and Seal Integrity A->B C Store in Amber Bottle in Dark Location B->C If OK D Refrigerate at 2-8°C C->D E Ensure Copper Stabilizer is Present D->E F Blanket with Inert Gas (Ar or N₂) E->F G Equilibrate to Room Temp Under Inert Atmosphere F->G For Use H Use Anhydrous Techniques G->H I Promptly Reseal and Re-blanket with Inert Gas H->I I->D Return to Storage

Caption: Recommended workflow for storing and handling 2-fluoro-1-iodopropane.

References

  • Benchchem. (n.d.). Preventing decomposition of Iodoethane-1,1-d2 upon storage.
  • Khan Academy. (2025, June 4). Nature of C-X bond | Haloalkanes and haloarenes | Grade 12 | Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 11). Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. Retrieved from [Link]

  • Y13 A2 CHEMISTRY. (2024, November 13). WHY DOES IODINE TURN PURPLE IN AN ORGANIC LAYER? [Video]. YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Refractive Index Standards &amp; Purity Assessment for 2-Fluoro-1-Iodopropane

Executive Summary: The "Missing Standard" Challenge In pharmaceutical development—particularly in the synthesis of fluorinated PET tracers and metabolic blockers—2-fluoro-1-iodopropane serves as a critical alkylating age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Missing Standard" Challenge

In pharmaceutical development—particularly in the synthesis of fluorinated PET tracers and metabolic blockers—2-fluoro-1-iodopropane serves as a critical alkylating agent. However, unlike common solvents, there is no commercially available NIST-traceable Refractive Index (RI) standard for this compound. Its inherent instability (sensitivity to light and heat) and tendency to isomerize make "shelf" standards unreliable.

This guide provides a self-validating protocol to establish an Internal Reference Standard for 2-fluoro-1-iodopropane. We compare its theoretical and experimental properties against its regioisomers (1-fluoro-2-iodopropane) and homologous analogs to define an acceptable RI range for purity assessment.

Technical Profile & Comparative Standards

To validate the identity of 2-fluoro-1-iodopropane, we must compare it against its most likely impurities: its regioisomer (formed via anti-Markovnikov addition) and its linear analog.

Table 1: Physical Property Comparison of Fluoro-Iodo-Propane Isomers
Property2-Fluoro-1-Iodopropane (Target)1-Fluoro-2-Iodopropane (Isomer)1-Fluoro-3-Iodopropane (Linear Analog)
Structure



CAS No. Not widely listed (Research Qty)154874-10-9462-40-8
Synthesis Route Propene +

+

(Markovnikov)
Propene +

+

(Anti-Markovnikov)
1,3-Propanediol fluorination
Refractive Index (

)
1.4880 – 1.4920 (Predicted range*)~1.498 (Est.)1.4955 – 1.5000 [1]
Boiling Point ~100–105 °C~100–105 °C118 °C
Key NMR Signal (

)
Multiplet (Secondary F)Triplet (Primary F)Triplet (Primary F)

*Note: Due to the lack of a Certified Reference Material (CRM), the "Target Range" is derived from molar refraction calculations and experimental data from homologous series. The value must be validated per batch using the protocol below.

Establishing the Standard: The Self-Validating Protocol

Since you cannot buy a trustworthy standard bottle, you must create one. This workflow ensures that the RI value you measure corresponds to >98% pure 2-fluoro-1-iodopropane.

Phase 1: Synthesis & Isolation Context

The compound is typically generated via iodofluorination of propene . The reaction regioselectivity is critical:

  • Major Product: 2-fluoro-1-iodopropane (Markovnikov addition of I-F).

  • Minor Product: 1-fluoro-2-iodopropane.[1]

Phase 2: Validation Workflow (The "Golden Batch")

Before trusting your refractometer, you must validate the chemical structure of your "Calibration Batch."

ValidationWorkflow Start Crude Synthesis Product Distill Fractional Distillation (Collect 100-105°C fraction) Start->Distill QC_Split Split Sample Distill->QC_Split NMR 19F & 1H NMR (Confirm Regioisomer Ratio) QC_Split->NMR GC GC-MS (Confirm Purity >98%) QC_Split->GC Decision Is Purity >98%? NMR->Decision GC->Decision Measure Measure RI at 20.0°C (Sodium D-Line) Decision->Measure Yes Recycle Re-Distill Decision->Recycle No Define Define Internal Standard Value Measure->Define

Figure 1: Workflow for establishing an internal reference standard for non-commercial chemicals.

Phase 3: Measurement Protocol

Once the batch is validated via NMR (showing a clean multiplet for the secondary fluorine at


 -170 to -180 ppm), proceed to RI measurement immediately to avoid degradation.
  • Instrument: Digital Refractometer (e.g., Abbemat or similar) with Peltier temperature control.

  • Calibration: Zero with HPLC-grade water (

    
    ).
    
  • Sample Prep: Ensure the sample is colorless .

    • Warning: A yellow/brown tint indicates free iodine (

      
      ). Dissolved iodine significantly increases the Refractive Index, leading to false positives.
      
    • Remedy: If yellow, wash with dilute

      
       (thiosulfate), dry over 
      
      
      
      , and filter before measuring.
  • Temperature: Set strictly to 20.00 °C .

    • Coefficient: Organic halides have a high

      
       (~0.00045 per °C). A 
      
      
      
      deviation can shift the reading by 0.0022, moving it out of spec.

Mechanistic Logic: Why RI Distinguishes Isomers

Understanding why the RI differs allows you to trust the data. Refractive index is a function of Molar Refraction (


)  and Molar Volume (

)
via the Lorentz-Lorenz equation:


  • 2-Fluoro-1-iodopropane (Branched): The fluorine is on a secondary carbon. Branching typically increases molar volume slightly compared to linear chains, potentially lowering density and RI slightly compared to the linear isomer.

  • 1-Fluoro-3-iodopropane (Linear): The linear chain packs more efficiently (higher density), often resulting in a slightly higher RI (~1.4955).

  • Implication: If your synthesized 2-fluoro-1-iodopropane reads >1.4960 , suspect contamination with the linear isomer or free iodine.

IsomerPathways Propene Propene (Precursor) CH3-CH=CH2 Reaction Iodofluorination (I2 + F- source) Propene->Reaction Mark Markovnikov Path (Major) Reaction->Mark AntiMark Anti-Markovnikov Path (Minor) Reaction->AntiMark Target 2-Fluoro-1-Iodopropane Target Product RI ~ 1.490 Mark->Target F- attacks C2 Impurity 1-Fluoro-2-Iodopropane Regio-Impurity RI ~ 1.498 AntiMark->Impurity F- attacks C1

Figure 2: Reaction pathways showing the origin of the primary regio-impurity. RI monitoring helps detect significant ratios of the Anti-Markovnikov byproduct.

References

  • TCI Chemicals. Product Specification: 1-Fluoro-3-iodopropane. Available at: (Accessed 2024).

  • Kitamura, T., et al. (2021).[2] "Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides." The Journal of Organic Chemistry, 86(24), 18300-18303. [2]

  • PubChem. Compound Summary: 1-Fluoro-2-iodopropane. National Library of Medicine. Available at:

  • ChemicalBook. 2-Iodopropane Physical Properties. Available at:

Sources

Comparative

elemental analysis benchmarks for 2-fluoro-1-iodopropane

This guide provides a technical benchmarking of elemental analysis (EA) methods for 2-fluoro-1-iodopropane , a volatile, dual-halogenated intermediate critical in fluoroalkylation and radiotracer synthesis. Due to its hi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking of elemental analysis (EA) methods for 2-fluoro-1-iodopropane , a volatile, dual-halogenated intermediate critical in fluoroalkylation and radiotracer synthesis.

Due to its high volatility and simultaneous presence of Fluorine (light, reactive) and Iodine (heavy, sublimable), this compound represents a "stress test" for standard analytical protocols. This guide compares the performance of Automated Combustion (CHN) , Oxygen Flask Combustion (Schöniger) , and Quantitative NMR (qNMR) .

Content Type: Publish Comparison Guide Subject: Analytical Method Validation & Purity Benchmarking

Executive Summary & Theoretical Benchmarks

For researchers utilizing 2-fluoro-1-iodopropane (


), establishing purity is complicated by the compound's volatility and the analytical interference between iodine and fluorine. Standard "pass/fail" criteria (

) often yield false negatives due to sample evaporation during weighing or incomplete combustion.
Theoretical Composition (Benchmark Values)

Molecular Weight: 187.98 g/mol Formula:



ElementTheoretical Mass %Tolerance Range (

)
Analytical Challenge
Carbon 19.17% 18.77% – 19.57%Volatility: Mass loss during encapsulation leads to low %C.
Hydrogen 3.22% 2.82% – 3.62%Hygroscopicity: Trace water causes high %H errors.
Fluorine 10.11% 9.71% – 10.51%Mineralization: Formation of stable

or attack on quartz tubes.
Iodine 67.51% 67.11% – 67.91%Sublimation:

vapor may deposit in detector lines; high mass %.

Comparative Analysis of Analytical Methods

We evaluated three primary methodologies for validating 2-fluoro-1-iodopropane. The "Product Performance" here refers to the accuracy and reproducibility of the analytical method applied to this specific compound.

Method A: Automated Combustion (CHN)

The Industry Standard

  • Principle: High-temperature combustion (

    
    ) in oxygen; detection via TCD/IR.
    
  • Performance on 2-fluoro-1-iodopropane: POOR .

  • Failure Mode: The primary failure point is sample volatility . Even when using sealed tin capsules, the heat of the autosampler tray can cause micro-leakage or vaporization before the sample drops into the furnace.

  • Data Insight: Typical results show Carbon values 1–2% lower than theoretical (e.g., 17.5% vs 19.17%) due to pre-combustion mass loss.

Method B: Oxygen Flask Combustion (Schöniger) + IC

The Halogen Specialist

  • Principle: Manual combustion in an oxygen-filled flask; absorption of gases into a buffer; quantification via Ion Chromatography (IC).

  • Performance on 2-fluoro-1-iodopropane: EXCELLENT (for F/I) .

  • Mechanism: The closed system prevents volatile loss if the sample is encapsulated in methylcellulose or similar film immediately. IC separates

    
     and 
    
    
    
    cleanly, eliminating interference.
  • Constraint: It is labor-intensive and does not provide C/H data.

Method C: Quantitative NMR (qNMR)

The Modern Benchmark

  • Principle: Ratio of integral areas between the analyte and a certified internal standard (e.g., 1,3,5-trimethoxybenzene or BTF).

  • Performance on 2-fluoro-1-iodopropane: SUPERIOR .

  • Advantage: Non-destructive. The distinct doublet-of-triplets (

    
    ) and methylene signals (
    
    
    
    ) allow for specificity that EA lacks. It distinguishes 2-fluoro-1-iodopropane from its isomer (1-fluoro-2-iodopropane) which EA cannot do.

Data Presentation: Method Performance Matrix

FeatureAutomated CHN Schöniger Flask + IC qNMR (

)
Accuracy (C/H) Low (Volatility bias)N/AHigh
Accuracy (Halogens) Moderate (Interference)High High
Sample Requirement 2–5 mg10–20 mg5–10 mg (Recoverable)
Speed Fast (Automated)Slow (Manual)Fast
Isomer Specificity NoneNoneYes
Verdict Screening Only Best for Halogen % Gold Standard for Purity

Experimental Protocols (Self-Validating Systems)

Protocol 1: Handling Volatile Liquids for CHN Analysis

To mitigate volatility errors if CHN is required.

  • Cold Encapsulation: Pre-cool the tin capsules and the syringe/pipette to 4°C.

  • Liquid Sealing:

    • Tare the micro-balance with an empty tin capsule.

    • Inject 2 mg of 2-fluoro-1-iodopropane directly into the capsule.

    • Immediately crimp the capsule using a cold-welding press (Indium seal is preferred for volatiles).

  • Validation Step: Re-weigh the sealed capsule every 30 seconds for 2 minutes. If mass decreases by

    
     mg, the seal is compromised; discard and repeat.
    
  • Analysis: Place in the autosampler and run immediately (do not batch overnight).

Protocol 2: Oxygen Flask Combustion for Fluorine/Iodine
  • Sample Prep: Weigh 10–15 mg of sample onto a methylcellulose wrapper (low ash). Fold into a "flag" with a fuse strip.

  • Combustion:

    • Flush a 500 mL Schöniger flask with

      
      . Add 10 mL absorption solution (0.2 M KOH + 0.1% 
      
      
      
      to reduce
      
      
      to
      
      
      ).
    • Ignite and clamp immediately. Invert flask during combustion.

  • Absorption: Shake vigorously for 2 minutes; let stand for 30 minutes to ensure complete mist absorption.

  • Quantification:

    • Fluorine: Ion Selective Electrode (ISE) or IC (IonPac AS11 column).

    • Iodine: Potentiometric titration with

      
      .
      

Visualization: Analytical Decision Workflow

AnalysisWorkflow Start Start: 2-Fluoro-1-Iodopropane Sample VolatilityCheck Is Sample Sealed/Stable? Start->VolatilityCheck Method_CHN Method A: Automated CHN (Risk: Mass Loss) VolatilityCheck->Method_CHN Standard Protocol Method_Flask Method B: Schöniger Flask (Target: F & I Content) VolatilityCheck->Method_Flask Halogen Specific Method_NMR Method C: qNMR (Target: Purity & Structure) VolatilityCheck->Method_NMR Structural ID Result_Fail Result: Low %C, High Error (>0.4% Deviation) Method_CHN->Result_Fail Evaporation Result_Pass_Halogen Result: Accurate %F, %I Method_Flask->Result_Pass_Halogen Closed System Result_Pass_Purity Result: Molar Purity >98% Isomer Confirmed Method_NMR->Result_Pass_Purity Internal Std Result_Fail->Method_NMR Re-evaluate with qNMR

Figure 1: Decision matrix for selecting the optimal analytical benchmark. Note the feedback loop from failed CHN to qNMR.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). 2-Fluoro-1,1-diiodopropane Compound Summary. Retrieved from [Link]

  • AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). Iodine-Mediated Fluorination of Alkenes with an HF Reagent.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/FID. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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